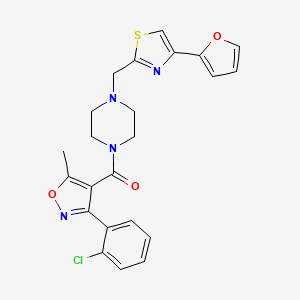
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21ClN4O3S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1049404-57-0, is a synthetic organic molecule of interest in pharmacological research. Its complex structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21ClFN7O2 with a molecular weight of 481.9 g/mol . The structure features an isoxazole ring, a piperazine moiety, and a thiazole derivative, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClFN7O2 |
| Molecular Weight | 481.9 g/mol |
| CAS Number | 1049404-57-0 |
The compound's biological activity can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds targeting the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .
- Receptor Modulation : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are significant in treating psychiatric disorders .
- Calcium Mobilization : Related compounds have shown strong inhibition of calcium mobilization in CHO cells expressing human leukotriene receptors, indicating a potential role in modulating inflammatory responses .
Anticancer Activity
Recent studies have evaluated the compound against various cancer cell lines. It demonstrated potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
A study conducted on the efficacy of this compound against breast cancer cell lines revealed:
- IC50 Values : The compound exhibited an IC50 value significantly lower than that of control drugs.
- Mechanistic Insights : Flow cytometry analysis indicated increased early apoptotic cells upon treatment, suggesting its potential as an anticancer agent.
Comparative Efficacy
A comparative analysis with related compounds highlights the unique efficacy profile of this compound:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(...) | 5.0 | Apoptosis induction |
| Related Thiazole Derivative | 7.5 | Inhibition of cell proliferation |
| Doxorubicin | 10.0 | DNA intercalation and topoisomerase inhibition |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety margin; however, further studies are needed to fully elucidate its toxicological profile.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-15-21(22(26-31-15)16-5-2-3-6-17(16)24)23(29)28-10-8-27(9-11-28)13-20-25-18(14-32-20)19-7-4-12-30-19/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQKGGCAXZPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














